Licogliflozin

Übersicht

Beschreibung

Licogliflozin is a pharmaceutical drug used for the treatment of type 2 diabetes mellitus . It is a sodium-glucose cotransporter (SGLT1 and SGLT2) inhibitor . It suppresses the reabsorption of glucose in the proximal tubule within the kidneys and enhances urinary excretion of glucose, normalizing blood glucose levels .

Molecular Structure Analysis

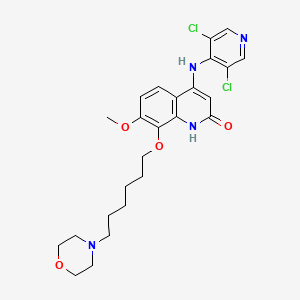

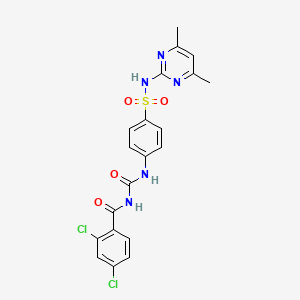

The molecular formula of Licogliflozin is C23H28O7 . Its exact mass is 416.18 and its molecular weight is 416.470 .Chemical Reactions Analysis

Licogliflozin, as an SGLT1 and SGLT2 inhibitor, has been shown to improve insulin resistance and reduce the weight of patients with PCOS . It also demonstrated significant reductions in body weight versus placebo .Physical And Chemical Properties Analysis

Licogliflozin is a solid substance . It has a solubility of 100 mg/mL in DMSO and 2 mg/mL in water . Its chemical formula is C23H28O7 and it has a molecular weight of 416.46 .Wissenschaftliche Forschungsanwendungen

Treatment of Polycystic Ovary Syndrome (PCOS)

Licogliflozin, a dual SGLT1 and 2 inhibitor, has been studied for its potential role in the treatment of PCOS . PCOS is the most common endocrine disorder in reproductive-age women, and insulin resistance is a major driver of its pathophysiology . In a limited number of studies, Licogliflozin is effective in improving menstrual frequency, reducing body weight and total fat mass, lowering total testosterone and DHEAS levels, and improving some glycemic indices in women with PCOS .

Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD) or Steatohepatitis

Licogliflozin has been tested in patients with NAFLD or non-alcoholic steatohepatitis (NASH). After 12 weeks of treatment with Licogliflozin 150 mg, patients showed a significant 32% placebo-adjusted reduction in serum ALT . This suggests that Licogliflozin could potentially be used to treat NAFLD or NASH.

Treatment of Obesity

Licogliflozin is under investigation in a clinical trial for its potential use in the treatment of obesity . The trial aims to evaluate the change in weight after treatment with Licogliflozin in Japanese patients with obesity .

Treatment of Chronic Kidney Disease (CKD)

Licogliflozin has been studied for its potential role in the treatment of CKD . As a dual inhibitor of sodium-glucose co-transporters 1 and 2, Licogliflozin can reduce glucose reabsorption and increase urinary glucose excretion, which could potentially benefit patients with CKD .

Wirkmechanismus

Target of Action

Licogliflozin is a dual inhibitor of sodium-glucose co-transporter 1 (SGLT1) and sodium-glucose co-transporter 2 (SGLT2) . These transporters play a crucial role in glucose reabsorption in the kidneys (SGLT2) and the intestines (SGLT1) .

Mode of Action

Licogliflozin works by inhibiting SGLT1 and SGLT2, thereby reducing the reabsorption of glucose in the kidneys and intestines . This leads to an increase in glucose excretion through urine and a decrease in blood glucose levels .

Biochemical Pathways

The inhibition of SGLT1 and SGLT2 by licogliflozin affects several biochemical pathways. It impacts lipid and glucose metabolism, iron handling, and cardiomyocyte function . The most significant changes were detected in protein species potentially related to the clinical and metabolic changes that were actually measured in the same patients .

Pharmacokinetics

The pharmacokinetics of licogliflozin involve its absorption, distribution, metabolism, and excretion (ADME). It’s known that the elimination of licogliflozin is predominantly via metabolism, with the majority of the dose excreted as metabolites . The principal biotransformation pathways involved direct glucuronidation and oxidation .

Result of Action

Licogliflozin has been shown to significantly reduce body weight and improve metabolic parameters . It reduces postprandial glucose excursion, insulin levels, and increases glucagon . In patients with type 2 diabetes mellitus (T2DM), a single dose of licogliflozin remarkably reduced glucose excursion and suppressed insulin .

Action Environment

Environmental factors such as diet and lifestyle can influence the action of licogliflozin. For instance, in overweight or obese women with polycystic ovary syndrome (PCOS), licogliflozin improved glucolipid metabolism and reproductive hormone status . .

Eigenschaften

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-ethylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O7/c1-2-14-4-5-15(23-22(27)21(26)20(25)19(12-24)30-23)11-16(14)9-13-3-6-17-18(10-13)29-8-7-28-17/h3-6,10-11,19-27H,2,7-9,12H2,1H3/t19-,20-,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJAMQQAAMJFGB-ZQGJOIPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC4=C(C=C3)OCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC4=C(C=C3)OCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Licogliflozin | |

CAS RN |

1291094-73-9 | |

| Record name | Licogliflozin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1291094739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Licogliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15048 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LICOGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57J06X6EI0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzeneacetamide, alpha-(cyclopentylmethyl)-N-(5-methoxythiazolo[5,4-b]pyridin-2-yl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-, (alphaR)-](/img/structure/B608493.png)

![3-(2-(3-(Morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol](/img/structure/B608496.png)

![2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B608500.png)

![3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine](/img/structure/B608501.png)

![5-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B608506.png)

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B608509.png)